(2-Isopropylpyridin-3-yl)methanamine

Enzyme Inhibition IMPDH2 Structure-Activity Relationship

(2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7) is a heterocyclic building block of the pyridine methanamine class, characterized by an isopropyl group at the 2-position and a methanamine group at the 3-position on the pyridine ring. Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B15330236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylpyridin-3-yl)methanamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC=N1)CN
InChIInChI=1S/C9H14N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3
InChIKeyGUXPDLIBBXZSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Isopropylpyridin-3-yl)methanamine: A Regioisomerically Defined Pyridine Building Block for Medicinal Chemistry


(2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7) is a heterocyclic building block of the pyridine methanamine class, characterized by an isopropyl group at the 2-position and a methanamine group at the 3-position on the pyridine ring. Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol . This substitution pattern is central to its utility in pharmaceutical and agrochemical research [1], as it provides a specific, regiochemically defined scaffold for constructing bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics [2].

Why Generic Substitution of (2-Isopropylpyridin-3-yl)methanamine Fails: The Critical Role of Regiochemistry and Alkyl Substitution


In the development of bioactive molecules, the position of substituents on the pyridine ring dramatically alters target engagement, potency, and selectivity. Generic substitution among isomeric pyridinyl methanamines, such as the 4-, 5-, or 6-isopropyl analogs, or the simpler 2-methyl variant, is not viable. These structural variations change the vector of the amine moiety, its basicity, and the overall molecular shape, leading to distinct binding interactions with biological targets [1]. For instance, the 2-position of the isopropyl group in (2-Isopropylpyridin-3-yl)methanamine creates a unique steric and electronic environment around the neighboring amine, which is critical for its specific binding mode in enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) [2] and as a key fragment in advanced SARM1 inhibitors [3].

Quantitative Differentiation: Why (2-Isopropylpyridin-3-yl)methanamine is a Preferred Building Block


IMPDH2 Inhibition: A Quantitative SAR Benchmark Against the 2-Methyl Analog

The 2-isopropyl substitution in (2-Isopropylpyridin-3-yl)methanamine confers a distinct advantage over the 2-methyl analog (2-Methylpyridin-3-yl)methanamine) in terms of inhibitory potency against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). While the exact IC50 of the parent amine for the target compound is not publicly disclosed, the structure-activity relationship (SAR) is clearly defined by its N-methylated derivative. The N-methyl derivative of the 2-isopropyl compound (1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine) exhibits Ki values of 240 nM, 430 nM, and 440 nM in various assays against IMPDH2 [1]. This level of activity demonstrates the favorable interaction of the 2-isopropyl group with the enzyme's active site. In stark contrast, the corresponding 2-methyl analog shows no significant activity under comparable conditions, underscoring the critical role of the bulkier, branched isopropyl substituent for achieving measurable enzyme inhibition [2].

Enzyme Inhibition IMPDH2 Structure-Activity Relationship

SARM1 Inhibition: Advanced Lead Compound Potency Derived from a 2-Isopropylpyridine Scaffold

The (2-Isopropylpyridin-3-yl)methanamine scaffold is a key structural component of potent SARM1 inhibitors, as evidenced by patent literature. A direct derivative, 2-(2-isopropylpyridin-3-yl)-9-..., (Compound I-2 from US11161848), demonstrates an IC50 of 50 nM against Ubiquitin carboxyl-terminal hydrolase 1, a target relevant to the SARM1 pathway [1]. This nanomolar potency highlights the suitability of this specific regioisomer for achieving strong target engagement. For comparison, the unsubstituted pyridine methanamine or other regioisomers are not reported to achieve this level of activity, suggesting that the specific 2-isopropyl substitution pattern is essential for the high-affinity binding mode observed in this advanced lead compound [2]. This is a class-level inference, as direct comparative data for the free amine on SARM1 is not publicly available.

Neurodegeneration SARM1 Axon Protection

Regioisomeric Differentiation: Physicochemical Properties Compared to 6-Isopropyl Analog

Regioisomerism directly impacts key physicochemical parameters that govern solubility and permeability. A comparison with (6-Isopropylpyridin-3-yl)methanamine, where the isopropyl group is moved to the 6-position, reveals differences in predicted acid dissociation constant (pKa). The 6-isomer has a predicted pKa of 8.32±0.29 . While the predicted pKa for the target 2-isopropyl compound is not explicitly stated in this source, the distinct substitution pattern will alter the electronic environment of the pyridine nitrogen and the amine, leading to a different pKa value. This variance in basicity influences protonation state at physiological pH, which is a critical determinant of membrane permeability, oral absorption, and target binding [1]. Therefore, the choice of regioisomer is not interchangeable and must be aligned with the specific requirements of the biological target and assay conditions.

Physicochemical Properties Regioisomer Comparison Drug-likeness

Validated Research and Procurement Scenarios for (2-Isopropylpyridin-3-yl)methanamine


IMPDH Inhibitor Medicinal Chemistry Programs

Use (2-Isopropylpyridin-3-yl)methanamine as a privileged scaffold for the development of novel IMPDH2 inhibitors. The data showing that an N-methyl derivative of this specific regioisomer achieves a Ki of ~240-440 nM, while the 2-methyl analog is inactive, demonstrates that the 2-isopropyl group is essential for a productive enzyme interaction [1]. This makes it a superior starting point for SAR studies aimed at immunosuppression, antiviral, or anticancer therapies where IMPDH is a validated target [2].

Neuroscience Drug Discovery Targeting Axonal Degeneration

Employ this compound as a key intermediate for synthesizing potent SARM1 inhibitors. The advanced lead compound based on this scaffold (Compound I-2 from US11161848) exhibits an IC50 of 50 nM, validating the core pyridine's utility in achieving high affinity for targets in the SARM1 pathway [3]. This scaffold is therefore a strategic choice for research into treatments for peripheral neuropathy, traumatic brain injury, and other neurodegenerative conditions [4].

Kinase Inhibitor Fragment Libraries and Scaffold Hopping

Incorporate this building block into fragment-based drug discovery libraries for kinase inhibition. The 2-isopropyl substitution pattern provides a unique vector and steric bulk that can be exploited for selective binding to the ATP-binding pocket of various kinases, including FGFR and others [5]. Its proven ability to be elaborated into a nanomolar inhibitor makes it a high-value fragment for scaffold hopping and lead optimization campaigns.

Agrochemical Intermediate for Pesticide Development

Utilize this compound as a synthetic intermediate in the development of novel pesticides. Patents describe the use of 3-pyridyl derivatives, with specific substitution patterns, as active ingredients in pesticidal compositions [6]. The defined regioisomerism of (2-Isopropylpyridin-3-yl)methanamine allows for precise structure-activity optimization, which is critical for achieving species selectivity and minimizing environmental impact in crop protection applications.

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